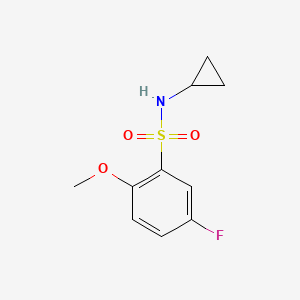![molecular formula C15H15FN2O3S B4439924 N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439924.png)
N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSBA is a member of the benzamide family and is known for its unique properties, including its ability to inhibit enzymes and modulate protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide involves its ability to bind to specific target proteins and inhibit their activity. N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to bind to the active site of several enzymes, including histone deacetylases, and prevent them from carrying out their normal function. It has also been shown to bind to specific regions of proteins, such as the DNA-binding domain of p53, and modulate their activity.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by modulating the activity of the tumor suppressor protein p53. It has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of histone deacetylases. Additionally, N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to modulate the activity of several other proteins involved in various biological processes, including cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to selectively inhibit specific enzymes and modulate protein-protein interactions. This allows researchers to study the specific effects of these proteins on biological processes without affecting other proteins or enzymes. However, one limitation of using N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide is its potential toxicity, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of new drugs based on the structure of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide. Researchers are also interested in studying the effects of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide on other proteins and enzymes involved in various biological processes. Additionally, there is interest in studying the potential use of N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide in combination with other drugs to enhance their effectiveness in treating cancer and other diseases.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of drug discovery, where it is used to inhibit enzymes and modulate protein-protein interactions. N-(3-fluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to modulate the activity of several proteins, including the tumor suppressor protein p53.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-10-13(7-4-8-14(10)18-22(2,20)21)15(19)17-12-6-3-5-11(16)9-12/h3-9,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVKEXIRCRWMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methylphenyl)sulfonyl]-5-(4-morpholinylcarbonyl)indoline](/img/structure/B4439841.png)
![N-(5-{[(3-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4439848.png)
![3-isobutyl-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439855.png)
![5-fluoro-2-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4439858.png)

![3-bromo-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4439869.png)

![5-chloro-6-[(2,3-dimethyl-1-piperidinyl)sulfonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B4439887.png)
![N-(2-chlorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439891.png)
![methyl 5-hydroxy-2-methyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B4439903.png)


![methyl 4-(6-acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B4439950.png)
